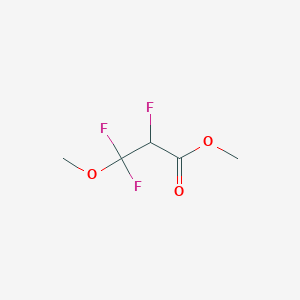
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate (EBPA) is an organic compound belonging to the family of bromoacetates. It is a colorless to pale yellow liquid with a melting point of -14°C and a boiling point of 176°C. EBPA is a synthetic compound that has been used in organic synthesis and in the pharmaceutical industry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not fully understood. However, it is believed that Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate acts as a nucleophile and reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction forms new molecules, which can then undergo further reactions.
Biochemical and Physiological Effects
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not known to have any significant biochemical or physiological effects. However, it has been shown to have weak mutagenic and carcinogenic effects in animal studies. It is important to note that these effects are only observed at very high doses and are not relevant to normal exposure levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is a versatile reagent that can be used in a variety of laboratory experiments. Its low boiling point and low toxicity make it an ideal reagent for organic synthesis. However, Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not suitable for use in biological experiments due to its weak mutagenic and carcinogenic effects.
Direcciones Futuras
Future research on Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate could focus on further exploring its mechanism of action and its potential applications. In addition, further studies could be conducted to determine the effects of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate on human health. Additional studies could also be conducted to determine the effects of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate on the environment. Finally, more research could be conducted to develop new methods for the synthesis of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate and to optimize its use in laboratory experiments.
Métodos De Síntesis
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate can be synthesized by a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetate in the presence of a base, such as sodium hydroxide. This reaction yields ethyl 4-bromobenzoylacetate, which is then converted to Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate by reaction with isoxazole in the presence of a base, such as potassium carbonate.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used extensively in scientific research for various applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and thiophenes. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used as a model compound to study the mechanism of several organic reactions, such as the Diels-Alder reaction and the Michael reaction. In addition, Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used to study the effects of organic pollutants on human health.
Propiedades
IUPAC Name |
ethyl 2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMCWESDNOVSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)


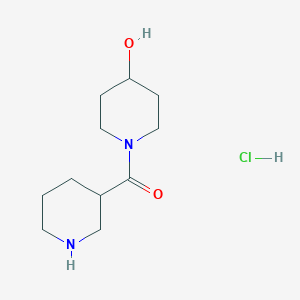
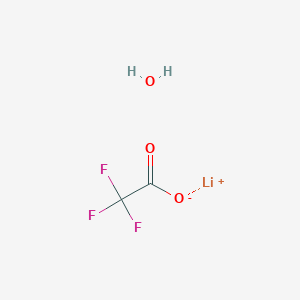

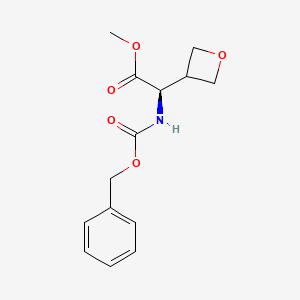
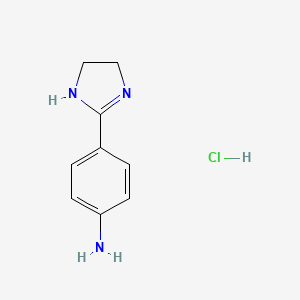



![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
